S-Enantiomer (ST 1214) vs Racemate (ST 626): Direct Survival Benefit Comparison in Two LPS Shock Models
The S-enantiomer ST 1214 (hydrochloride salt of the target compound's resolved S-form) was compared head-to-head with the racemate ST 626 (which corresponds to the hydrochloride of the target compound) at an identical intravenous dose of 6 mg/kg in two distinct LPS challenge models. In the E. coli LPS model, ST 1214 increased survival by 37% (p<0.002) versus ST 626's 14% increase—a 2.6-fold advantage for the enantiopure form. In the S. typhosa LPS model, the differential was 65% (p<0.001) versus 40%, representing a 1.6-fold superiority [1]. The same patent also reports that upon oral administration at 6 mg/kg, ST 1214 conferred a 26% survival increase compared with only 11% for ST 626 (p<0.002) [1].
| Evidence Dimension | Survival increase (%) over LPS-only control in murine endotoxic shock |
|---|---|
| Target Compound Data | ST 626 (racemate hydrochloride): 14% (E. coli LPS), 40% (S. typhosa LPS), 11% (oral route). Target compound free base is the corresponding amine form. |
| Comparator Or Baseline | ST 1214 (S-enantiomer hydrochloride): 37% (E. coli LPS), 65% (S. typhosa LPS), 26% (oral route). Administered at identical 6 mg/kg i.v. or oral dose. |
| Quantified Difference | ST 1214 vs ST 626: 2.6-fold greater survival increase in E. coli LPS (p<0.002); 1.6-fold greater in S. typhosa LPS (p<0.001); 2.4-fold greater orally (p<0.002). |
| Conditions | BALB/c mice; LPS from E. coli (10 mg/kg i.p.) or S. typhosa (23 mg/kg i.p.); compounds administered i.v. at −30 min and +5 min relative to LPS challenge; survival monitored for 10 days. |
Why This Matters
For programs requiring maximal in vivo efficacy, the S-enantiomer is quantitatively justified; for cost-sensitive applications where racemate activity is sufficient, the racemic target compound remains viable but with predictable potency reduction.
- [1] Foresta P, Ruggiero V, et al. U.S. Patent 6,225,501. Optically active 2-aminotetraline, process for its preparation and pharmaceutical compositions containing same, active in preventing and treating septic shock. Issued May 1, 2001. Tables 1–3. Assignee: Sigma-Tau Industrie Farmaceutiche Riunite S.p.A. View Source
